

# DBCO-Sulfo-NHS ester chemical structure

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Compound of Interest

Compound Name: DBCO-Sulfo-NHS ester

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## **Core Concepts: Structure and Function**

**DBCO-Sulfo-NHS** ester is a heterobifunctional crosslinker that contains two reactive moieties: a dibenzocyclooctyne (DBCO) group and a sulfo-N-hydroxysuccinimidyl (Sulfo-NHS) ester. This dual functionality allows for a two-step conjugation strategy.

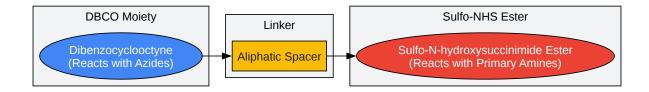
The Sulfo-NHS ester is an amine-reactive group. It readily reacts with primary amines, such as the side chain of lysine residues on proteins or amine-modified oligonucleotides, to form a stable amide bond. The inclusion of a sulfonate group on the NHS ring increases the reagent's solubility in aqueous buffers, which is highly advantageous for biological reactions.[1][2][3]

The DBCO group is a cyclooctyne that is central to copper-free click chemistry. It participates in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-containing molecules.[2] This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[2]

The combination of these two groups in a single molecule makes **DBCO-Sulfo-NHS** ester a powerful tool for labeling biomolecules. First, the biomolecule of interest is "tagged" with the DBCO moiety via the Sulfo-NHS ester reaction. Then, this DBCO-labeled biomolecule can be conjugated to any azide-modified molecule, such as a fluorescent dye, a drug molecule, or another biomolecule.

Below is a diagram illustrating the chemical structure of **DBCO-Sulfo-NHS ester**, highlighting its key functional components.





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Figure 1: Key functional components of the **DBCO-Sulfo-NHS ester** molecule.

### **Physicochemical Properties**

The properties of **DBCO-Sulfo-NHS ester** are summarized in the table below. Its water solubility is a key feature that simplifies bioconjugation protocols by allowing reactions to be performed in aqueous buffers.[1][3]

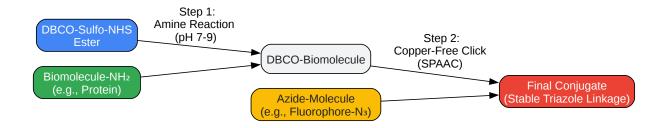
Property	Value	Reference(s)
CAS Number	1400191-52-7	[1][4][5]
Molecular Formula	C25H21N2NaO8S	[4][5][6]
Molecular Weight	532.5 g/mol	[1][4][6]
Appearance	White to slightly grey crystalline solid	[1]
Solubility	Water, DMSO, DMF	[1]
Melting Point	240-260 °C	[7]
Storage Conditions	-20°C, protected from moisture	[1][4][8]

#### **Reaction Mechanism and Experimental Workflow**

The use of **DBCO-Sulfo-NHS ester** in bioconjugation involves a two-stage process. The first stage is the labeling of a primary amine-containing biomolecule with the DBCO group. The second stage is the copper-free click reaction with an azide-containing molecule.



The general reaction pathway is illustrated in the diagram below.

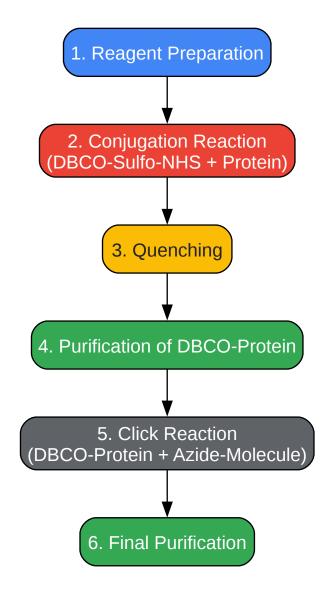


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Figure 2: Two-step bioconjugation pathway using **DBCO-Sulfo-NHS ester**.

A typical experimental workflow for labeling a protein and subsequently conjugating it is outlined below.





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Figure 3: General experimental workflow for bioconjugation.

# **Detailed Experimental Protocols Materials and Buffers**

- DBCO-Sulfo-NHS Ester: Store at -20°C and bring the vial to room temperature before opening to prevent moisture condensation.[9]
- Amine-containing Biomolecule: (e.g., protein, antibody) at a concentration of 1-10 mg/mL.
- Reaction Buffer: Amine-free buffer with a pH of 7-9. Examples include phosphate-buffered saline (PBS), HEPES, or borate buffer.[9] Do not use buffers containing primary amines like



Tris or glycine for the conjugation step.[9]

- Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution of the DBCO-Sulfo-NHS ester.[9]
- Quenching Buffer: 1 M Tris-HCl or glycine, pH 8.0.[9][10]
- Purification System: Spin desalting columns, dialysis cassettes, or size-exclusion chromatography (SEC) appropriate for the biomolecule being used.

#### **Protocol for Labeling a Protein with DBCO**

This protocol is a general guideline and may require optimization depending on the specific protein and desired degree of labeling.

- Prepare the Biomolecule: Dissolve the amine-containing biomolecule in the reaction buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.[10]
- Prepare DBCO-Sulfo-NHS Ester Stock Solution: Immediately before use, dissolve the
  DBCO-Sulfo-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10-50
  mM stock solution.[9][10] The NHS ester is susceptible to hydrolysis, so it is crucial to use
  the stock solution promptly.[9]
- Conjugation Reaction:
  - Add the DBCO-Sulfo-NHS ester stock solution to the biomolecule solution. A 10- to 20-fold molar excess of the DBCO reagent over the biomolecule is a common starting point.
     [10] For protein concentrations below 5 mg/mL, a higher excess (20- to 50-fold) may be necessary.
  - Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[10]
- Quench the Reaction: To stop the reaction and consume any unreacted NHS ester, add the
  quenching buffer to a final concentration of 50-100 mM.[10] Incubate for 15-30 minutes at
  room temperature.[10]



 Purification: Remove the excess, unreacted DBCO reagent and byproducts using a desalting column, dialysis, or SEC. The purified DBCO-labeled biomolecule is now ready for the subsequent click reaction.

#### **Protocol for the Copper-Free Click Reaction**

- Prepare the Azide-Containing Molecule: Dissolve the azide-modified molecule in a buffer compatible with the DBCO-labeled biomolecule.
- Click Reaction: Add the azide-containing molecule to the purified DBCO-labeled biomolecule. A molar excess of 1.5 to 5.0 of one reagent over the other is typically recommended.[9]
- Incubation: Incubate the reaction at room temperature for 4-17 hours.[5] The reaction can also be performed at 4°C or 37°C, with reaction times varying accordingly.[9]
- Final Purification: Purify the final conjugate to remove any unreacted materials using an appropriate chromatography method (e.g., SEC, affinity chromatography).

#### **Applications in Research and Development**

The versatility of DBCO-Sulfo-NHS ester makes it a valuable tool in various fields:

- Antibody-Drug Conjugates (ADCs): It is used to link cytotoxic drugs to antibodies for targeted cancer therapy.[11]
- Proteomics and Cellular Imaging: Proteins can be labeled with DBCO and then conjugated to reporter molecules like biotin or fluorescent dyes for detection and visualization.[2][4]
- Drug Delivery: It can be used to attach targeting ligands to nanoparticles or other drug delivery vehicles.
- Surface Modification: Immobilization of biomolecules onto surfaces for applications in biosensors and microarrays.

In summary, **DBCO-Sulfo-NHS ester** is a highly effective and water-soluble crosslinker that enables the straightforward and efficient labeling of biomolecules for copper-free click



chemistry. Its robust performance in aqueous environments makes it an ideal choice for a wide range of bioconjugation applications in research and drug development.

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